Sodium acetate-13C2,d3 is a fully stable isotope-labeled sodium salt of acetic acid, featuring dual carbon-13 (13C) and triple deuterium (d3) substitutions (13CD313COONa). Commercially available at high isotopic purities (typically ≥99 atom % 13C and ≥98-99 atom % D), this compound yields a precise +5 Da mass shift relative to its unlabeled counterpart. In procurement, it is primarily selected as a premium internal standard for mass spectrometry (GC-MS/LC-MS), a high-fidelity tracer for metabolic flux analysis, and a chemically stable precursor for synthesizing complex multi-labeled downstream reagents. Its physical handling, thermal stability (mp >300 °C), and solubility remain identical to standard sodium acetate, ensuring seamless integration into existing aqueous or organic workflows without requiring process modifications .
Substituting Sodium acetate-13C2,d3 with unlabeled sodium acetate or partially labeled variants (such as Sodium acetate-13C2 or Sodium acetate-d3) fundamentally compromises quantitative accuracy in complex biological matrices. Unlabeled acetate cannot be distinguished from high-concentration endogenous acetate pools, rendering it useless for metabolic tracing or absolute quantification [1]. While a 13C2-labeled variant provides an M+2 mass shift, this shift frequently overlaps with the natural M+2 isotopic envelope of endogenous metabolites, leading to high background noise and reduced sensitivity in mass spectrometry . By combining both 13C and deuterium labels, Sodium acetate-13C2,d3 achieves an M+5 mass shift, pushing the analyte signal into a completely clean mass-to-charge (m/z) window. Furthermore, in NMR applications, the lack of deuterium in 13C2 variants leaves the 1H methyl signal intact, causing severe spectral crowding, whereas the d3 substitution in this compound achieves complete proton signal suppression.
In quantitative LC-MS and GC-MS workflows, the primary challenge of using acetate as an internal standard is the high endogenous background. Sodium acetate-13C2,d3 provides a +5 Da mass shift (M+5), which completely bypasses the natural isotopic abundance envelope (M+1, M+2) of biological samples. Compared to Sodium acetate-13C2 (which only provides an M+2 shift), the M+5 variant reduces background interference to near zero, significantly lowering the limit of detection (LOD) and improving the signal-to-noise ratio in complex matrices .
| Evidence Dimension | Mass shift and isotopic background interference |
| Target Compound Data | +5 Da mass shift (M+5); near-zero endogenous background overlap |
| Comparator Or Baseline | Sodium acetate-13C2 (+2 Da mass shift; susceptible to natural M+2 overlap) |
| Quantified Difference | +3 Da additional mass separation over the 13C2 variant, eliminating natural isotopic interference |
| Conditions | GC-MS/LC-MS quantification in complex biological matrices (e.g., plasma, tissue lysates) |
Procurement of the M+5 variant is essential for absolute quantification of low-abundance analytes where M+2 tracers fail due to background noise.
For biomolecular NMR and metabolomics, spectral crowding in the 1H dimension is a major bottleneck. The d3 substitution in Sodium acetate-13C2,d3 results in >98% attenuation of the 1H NMR signal at the methyl position. In contrast, Sodium acetate-13C2 retains 100% of its methyl protons, leading to strong 1H signals that can obscure adjacent metabolite resonances. The dual labeling allows researchers to utilize the 13C nuclei for heteronuclear NMR while maintaining a clean 1H spectrum .
| Evidence Dimension | 1H NMR signal intensity at the methyl group |
| Target Compound Data | >98% suppression of 1H signal |
| Comparator Or Baseline | Sodium acetate-13C2 (0% suppression, full 1H signal retention) |
| Quantified Difference | >98% reduction in proton resonance interference |
| Conditions | 1H-NMR and 13C-NMR spectroscopy in aqueous or biological mixtures |
Buyers conducting complex mixture analysis or biomolecular NMR must select the d3-labeled variant to prevent spectral overlap and simplify data interpretation.
In metabolic flux analysis, tracking the intact transfer of the acetyl group is critical for understanding lipogenesis and acetylation pathways. Sodium acetate-13C2,d3 allows for the detection of M+5 acetyl-CoA isotopologues, proving that both the carbon backbone and the hydrogen atoms were transferred intact. Using Sodium acetate-13C2 only yields M+2 acetyl-CoA, which tracks the carbon but provides no information on hydrogen exchange or turnover rates during the enzymatic conversion [1].
| Evidence Dimension | Isotopologue tracking of acetyl-CoA |
| Target Compound Data | Yields M+5 acetyl-CoA (tracks both C and H) |
| Comparator Or Baseline | Sodium acetate-13C2 (yields M+2 acetyl-CoA, tracks C only) |
| Quantified Difference | Provides dual-element tracking capability vs single-element tracking |
| Conditions | In vitro or in vivo metabolic tracing of acetyl-CoA pools using mass isotopomer distribution analysis (MIDA) |
For researchers studying enzymatic mechanisms or proton exchange in metabolism, the dual-labeled compound is the only viable choice for intact moiety tracking.
Directly leveraging its M+5 mass shift, Sodium acetate-13C2,d3 is the premier internal standard for quantifying acetic acid and related short-chain fatty acids in plasma, urine, and tissue samples. The +5 Da shift ensures no overlap with endogenous analytes or natural M+2 isotopic variants, making it ideal for therapeutic drug monitoring and pharmacokinetic assays [1].
In cellular metabolism studies, this compound is used to trace the incorporation of exogenous acetate into the intracellular acetyl-CoA pool. The dual labeling allows mass spectrometry to detect M+5 acetyl-CoA, distinguishing it completely from glucose-derived or fatty-acid-derived acetyl-CoA, enabling precise mapping of lipogenesis and epigenetic acetylation pathways [2].
As a stable and highly pure salt, it serves as a critical starting material for synthesizing complex, multi-labeled downstream reagents (e.g., acetic anhydride-13C4,d6). These downstream products are heavily utilized in quantitative proteomics for chemical tagging (such as isotopic labeling of peptides), where the M+5 signature per acetyl group is required for multiplexed quantification [1].